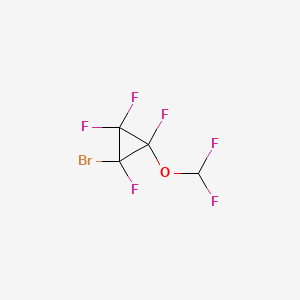
1-Bromo-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane is a fluorinated organic compound with a unique structure that includes a cyclopropane ring substituted with bromine and difluoromethoxy groups
Métodos De Preparación
The synthesis of 1-Bromo-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Addition of Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using difluoromethyl ether and a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-Bromo-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form hydrocarbons.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability.
Agrochemicals: The compound can be used in the development of new pesticides and herbicides with enhanced efficacy and environmental compatibility.
Materials Science: It can be utilized in the synthesis of fluorinated polymers and materials with unique properties, such as high thermal stability and low surface energy.
Mecanismo De Acción
The mechanism by which 1-Bromo-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, as well as improve the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
1-Bromo-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane can be compared with other fluorinated cyclopropane derivatives, such as:
- 1-Bromo-2-(trifluoromethoxy)-1,2,3,3-tetrafluorocyclopropane
- 1-Bromo-2-(difluoromethoxy)benzene
- 1-Bromo-2-(difluoromethoxy)ethane
These compounds share similar structural features but differ in the number and position of fluorine atoms and other substituents. The unique combination of substituents in this compound imparts distinct chemical and physical properties, making it suitable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
58707-65-6 |
|---|---|
Fórmula molecular |
C4HBrF6O |
Peso molecular |
258.94 g/mol |
Nombre IUPAC |
1-bromo-2-(difluoromethoxy)-1,2,3,3-tetrafluorocyclopropane |
InChI |
InChI=1S/C4HBrF6O/c5-2(8)3(9,10)4(2,11)12-1(6)7/h1H |
Clave InChI |
MVWWDBRICUGSFW-UHFFFAOYSA-N |
SMILES canónico |
C(OC1(C(C1(F)Br)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)
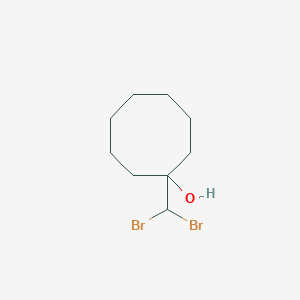
![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)
![Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-](/img/structure/B14624334.png)
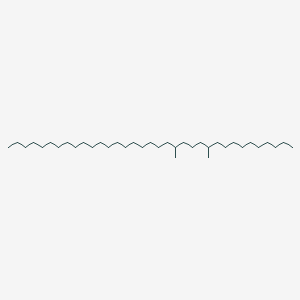
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)

![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)

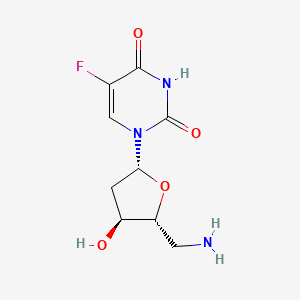
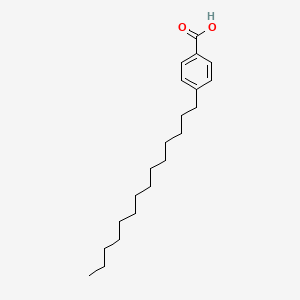
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
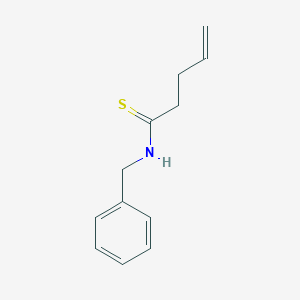
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)
